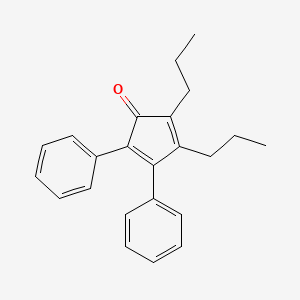
2,3-Diphenyl-4,5-dipropylcyclopenta-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diphenyl-4,5-dipropylcyclopenta-2,4-dien-1-one is an organic compound with the molecular formula C23H24O It is a member of the cyclopentadienone family, characterized by a cyclopentadienone core substituted with phenyl and propyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-4,5-dipropylcyclopenta-2,4-dien-1-one typically involves the reaction of appropriate substituted benzaldehydes with ketones under basic conditions. A common method is the aldol condensation reaction, where benzaldehyde derivatives react with ketones in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is then subjected to heating to facilitate the formation of the cyclopentadienone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diphenyl-4,5-dipropylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding diketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products
Oxidation: Formation of diketones
Reduction: Formation of alcohols
Substitution: Formation of halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
2,3-Diphenyl-4,5-dipropylcyclopenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2,3-Diphenyl-4,5-dipropylcyclopenta-2,4-dien-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to participate in various chemical reactions, influencing cellular processes. For example, its ability to undergo electrophilic aromatic substitution can lead to the formation of bioactive derivatives that interact with enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Diethyl-3,4-diphenylcyclopentadienone
- 2,3,5-Triphenylcyclopentadienone
- 2,4,5-Triphenylcyclopentadienone
Uniqueness
2,3-Diphenyl-4,5-dipropylcyclopenta-2,4-dien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
919097-08-8 |
|---|---|
Molekularformel |
C23H24O |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2,3-diphenyl-4,5-dipropylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C23H24O/c1-3-11-19-20(12-4-2)23(24)22(18-15-9-6-10-16-18)21(19)17-13-7-5-8-14-17/h5-10,13-16H,3-4,11-12H2,1-2H3 |
InChI-Schlüssel |
GLZMWQNLLOGWMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=O)C(=C1C2=CC=CC=C2)C3=CC=CC=C3)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine]](/img/structure/B14179339.png)
![1-(3-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14179344.png)
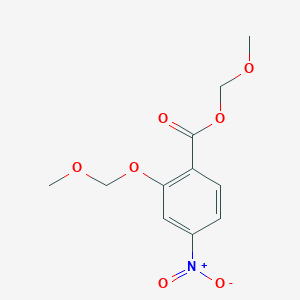
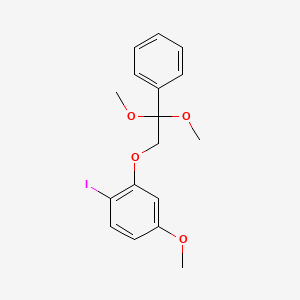
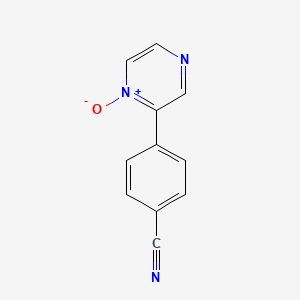
![3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14179371.png)

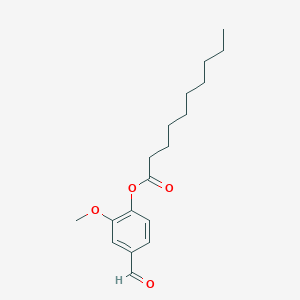
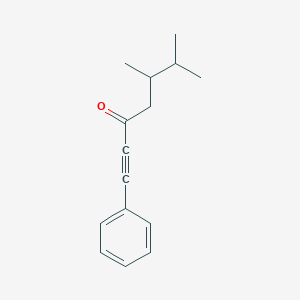
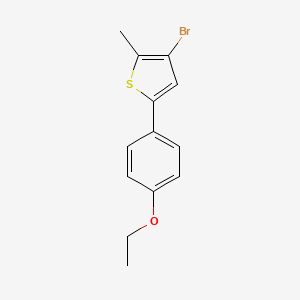
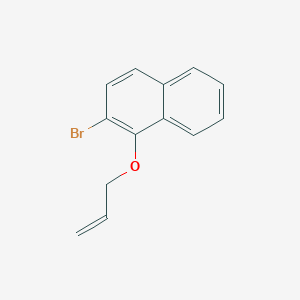

![1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14179408.png)
![1,3,4,5-Tetrafluoro-2-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14179415.png)
